molecular formula C9H5BrF2S B6618326 5-bromo-2-(difluoromethyl)-1-benzothiophene CAS No. 1785037-29-7

5-bromo-2-(difluoromethyl)-1-benzothiophene

Cat. No.: B6618326
CAS No.: 1785037-29-7
M. Wt: 263.10 g/mol
InChI Key: OXLOJTAJWYSOGW-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes It is characterized by the presence of a bromine atom at the 5th position and a difluoromethyl group at the 2nd position on the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(difluoromethyl)-1-benzothiophene typically involves the bromination of 2-(difluoromethyl)-1-benzothiophene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

For industrial-scale production, continuous flow processes may be employed to enhance the efficiency and yield of the reaction. These processes often involve the use of tubular reactors where the reactants are continuously fed, and the reaction conditions are tightly controlled to minimize side reactions and maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)-1-benzothiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiophenes depending on the nucleophile used.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of the benzothiophene ring with aryl groups.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-1-benzothiophene has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-(difluoromethyl)-1-benzothiophene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)-1-benzothiophene
  • 5-Bromo-2-(chloromethyl)-1-benzothiophene
  • 5-Bromo-2-(methyl)-1-benzothiophene

Uniqueness

5-Bromo-2-(difluoromethyl)-1-benzothiophene is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-2-(difluoromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLOJTAJWYSOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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